Myristylpyridinium
CAS No.: 15416-75-8
Cat. No.: VC19753157
Molecular Formula: C19H34N+
Molecular Weight: 276.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15416-75-8 |
---|---|
Molecular Formula | C19H34N+ |
Molecular Weight | 276.5 g/mol |
IUPAC Name | 1-tetradecylpyridin-1-ium |
Standard InChI | InChI=1S/C19H34N/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h13,15-16,18-19H,2-12,14,17H2,1H3/q+1 |
Standard InChI Key | SIHFYNZIBKOFFK-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCCC[N+]1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Myristylpyridinium consists of a 14-carbon alkyl chain (myristyl) bonded to a pyridinium ring via a nitrogen atom. The cationic charge localized on the pyridinium nitrogen enhances its solubility in polar solvents and facilitates electrostatic interactions with anionic surfaces . The molecular formula for myristylpyridinium chloride is , with a molecular weight of 311.94 g/mol .
Physical and Chemical Characteristics
Key properties include:
Property | Value | Source |
---|---|---|
Melting Point | 85–90°C (chloride form) | |
Solubility | Soluble in water, ethanol | |
Critical Micelle Concentration (CMC) | 0.2–0.5 mM (varies with counterion) |
The compound’s amphiphilic nature enables micelle formation at low concentrations, making it effective in solubilizing hydrophobic substances .
Synthesis and Production Methods
Alkylation of Pyridine
The primary synthesis route involves quaternizing pyridine with myristyl halides (e.g., myristyl bromide or chloride). The reaction proceeds as:
This exothermic reaction typically occurs under reflux conditions in anhydrous solvents like acetone or dichloromethane .
Purification and Yield Optimization
Post-synthesis, the product is purified via recrystallization from ethanol-water mixtures, achieving yields exceeding 85% . Industrial-scale production employs continuous flow reactors to enhance efficiency and reduce byproducts .
Applications Across Industries
Antimicrobial and Preservative Agent
Myristylpyridinium’s cationic structure disrupts microbial cell membranes, leading to lysis. Studies report efficacy against Staphylococcus aureus (MIC: 25 µg/mL) and Candida albicans (MIC: 50 µg/mL) . It is widely formulated in:
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Antiseptic mouthwashes: As a 0.05–0.1% solution for plaque control .
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Cosmetic preservatives: At 0.1–0.5% concentrations in creams and lotions .
Material Science and Environmental Remediation
Myristylpyridinium-modified bentonite clays exhibit enhanced adsorption capacities for organic pollutants (e.g., 95% removal of phenol at 50 mg/L). Such composites are utilized in wastewater treatment systems .
Pharmaceutical Drug Delivery
The compound’s surfactant properties facilitate transdermal drug penetration. For instance, myristylpyridinium chloride increases the permeability coefficient of diclofenac sodium by 3.2-fold in vitro .
Global Market Dynamics
Regional Production and Consumption
The 2025 market report highlights:
Region | Production Capacity (Tonnes/Year) | Key Producers |
---|---|---|
Asia-Pacific | 1,200 | ABC Chemicals, XYZ Ltd |
North America | 800 | Spectrum Chemical Mfg |
Europe | 600 | DEF Industries |
Demand is driven by the pharmaceutical (45% share) and cosmetics (30% share) sectors .
Price Trends
Myristylpyridinium bromide prices averaged $220–$250/kg in Q1 2025, reflecting a 12% YoY increase due to raw material shortages .
Comparative Analysis with Analogous Compounds
Compound | Structure | Key Differences |
---|---|---|
Cetylpyridinium Chloride | 16-carbon chain | Higher CMC (0.8 mM), lower oral toxicity |
Benzalkonium Chloride | Benzyl + alkyl | Broader antimicrobial spectrum |
Myristylpyridinium’s shorter chain length balances antimicrobial potency and solubility better than cetyl derivatives .
Recent Advances and Future Directions
Green Synthesis Initiatives
Electrochemical synthesis methods using ionic liquid solvents have reduced energy consumption by 40% compared to traditional routes .
Biodegradability Studies
While inherently persistent, myristylpyridinium degradation by Pseudomonas spp. achieves 70% mineralization in 30 days under aerobic conditions.
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